(Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide is a synthetic organic compound It features a cyano group, an ethoxypropyl chain, and a pyrazole ring, which are common motifs in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as 1-ethyl-3,5-dimethylpyrazole, through cyclization reactions.
Introduction of the cyano group: This can be achieved via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Attachment of the ethoxypropyl chain: This step might involve alkylation reactions using ethoxypropyl halides under basic conditions.
Formation of the enamide: This could be done through condensation reactions involving suitable amines and acylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxypropyl chain or the pyrazole ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the cyano group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines.
Substitution: Products will vary depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Materials Science: It could be used in the synthesis of novel polymers or as a building block for advanced materials.
Biology and Medicine
Biological Probes: Use in the development of probes for studying biological processes.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Dyes and Pigments: Use in the synthesis of novel dyes or pigments.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide would depend on its specific application. In a pharmaceutical context, it might interact with specific enzymes or receptors, modulating their activity. The cyano group and pyrazole ring are known to engage in hydrogen bonding and π-π interactions, which could be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-methyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide: Similar structure with a methyl group instead of an ethyl group.
(Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamine: Similar structure but with an amine instead of an amide.
Uniqueness
The unique combination of the cyano group, ethoxypropyl chain, and pyrazole ring in (Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-5-20-13(4)15(12(3)19-20)10-14(11-17)16(21)18-8-7-9-22-6-2/h10H,5-9H2,1-4H3,(H,18,21)/b14-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGHMLNWKQWQMW-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=C(C#N)C(=O)NCCCOCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=C(/C#N)\C(=O)NCCCOCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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